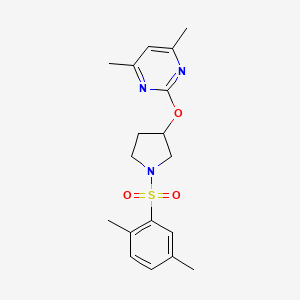
2-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine is an organic compound that belongs to the class of pyrimidine derivatives. It is a potent and selective inhibitor of the protein kinase CK1δ, which is involved in the regulation of various cellular processes, including circadian rhythms, Wnt signaling, and DNA damage response. This compound has attracted significant attention from the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
Crystal Structure Analysis
The study of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4, 6-dimethylpyrimidinium 3-carboxy-4-hydroxy benzenesulfonate dihydrate has provided insights into the crystal structures of pyrimidine derivatives. These compounds demonstrate the formation of hydrogen-bonded bimolecular ring motifs, showcasing the interaction between protonated pyrimidine rings and sulfonate groups. This interaction is crucial for understanding the molecular assembly and design of new materials with specific properties (Balasubramani, Muthiah, & Lynch, 2007).
Organic Synthesis
In the realm of organic synthesis, the compound and its derivatives have been explored for their potential in creating complex molecular structures. For example, the synthesis of dimethyl sulfomycinamate through Bohlmann-Rahtz heteroannulation reactions highlights the utility of pyrimidine derivatives in synthesizing compounds with potential antibiotic properties (Bagley et al., 2005).
Electrophilic Amination
The electrophilic amination of pyrimidine-2-thiones to produce zwitterionic 2-aminothiopyrimidinium-N-ylides, pyrimidine-2-ones, and bicyclic pyrimidinium compounds showcases another aspect of pyrimidine chemistry. This reaction pathway opens avenues for synthesizing novel compounds with unique properties, further expanding the scope of pyrimidine derivatives in medicinal and material sciences (Riemer et al., 1993).
Antimicrobial Studies
Synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety have shown that pyrimidine derivatives can serve as effective antibacterial agents. This application underscores the relevance of such compounds in developing new antimicrobial drugs (Azab, Youssef, & El‐Bordany, 2013).
Green Chemistry
The synthesis of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine, an intermediate in the production of certain pharmaceuticals, illustrates the application of pyrimidine derivatives in green chemistry. Modified synthesis methods highlight the importance of environmentally friendly processes in chemical manufacturing (Gilbile, Bhavani, & Vyas, 2017).
properties
IUPAC Name |
2-[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-3-yl]oxy-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-12-5-6-13(2)17(9-12)25(22,23)21-8-7-16(11-21)24-18-19-14(3)10-15(4)20-18/h5-6,9-10,16H,7-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGRNSHRNJPDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(C2)OC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2691224.png)
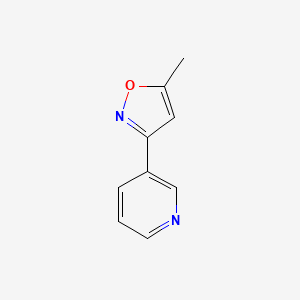
![2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2691228.png)
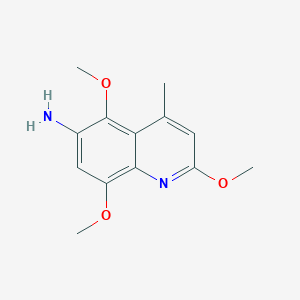
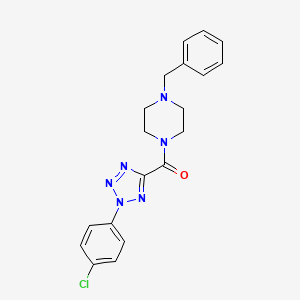
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B2691234.png)
![N-methyl-N-[(3R)-tetrahydrofuran-3-yl]azetidin-3-amine](/img/structure/B2691236.png)
![N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2691238.png)
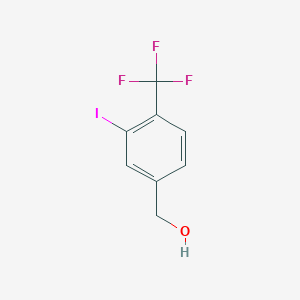
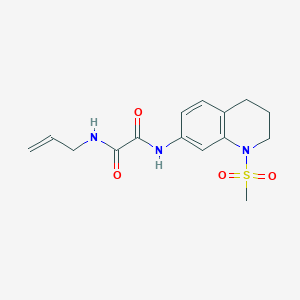
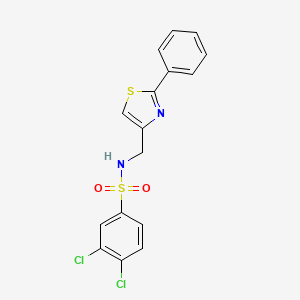
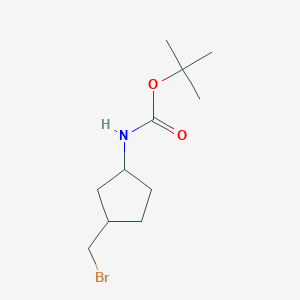
![Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate](/img/structure/B2691246.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2691247.png)